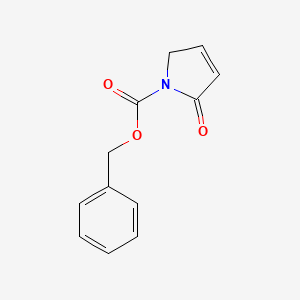

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

CAS No. |

96658-35-4 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

benzyl 5-oxo-2H-pyrrole-1-carboxylate |

InChI |

InChI=1S/C12H11NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-7H,8-9H2 |

InChI Key |

HERZGTHCKVCGSP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=O)N1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing the reaction include solvent choice, temperature, reaction time, and mCPBA stoichiometry. Below is a comparative analysis of published protocols:

| Entry | Solvent | Temperature | Reaction Time | mCPBA Equiv. | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane | 20°C | 16 h | 1.24 | 68.49% | |

| 2 | Toluene | 0°C → RT | 18 h | 1.82 | 37% | |

| 3 | Chloroform | 0°C → RT | 24 h | 1.56 | 52% | |

| 4 | Dichloromethane | 0°C → RT | 96 h | 1.50 | 29.5 g* |

*Isolated yield from 33 g starting material.

Critical Observations:

-

Solvent Polarity: Dichloromethane (DCM) consistently delivers higher yields (68.49%) compared to toluene (37%) due to its polar aprotic nature, which stabilizes the transition state during epoxidation.

-

Stoichiometry: Excess mCPBA (>1.2 equiv.) is required to drive the reaction to completion, but over-oxidation is minimized at lower equivalents (e.g., 1.24 equiv. in Entry 1).

-

Temperature Control: Slow addition of mCPBA at 0°C followed by warming to room temperature mitigates exothermic side reactions, improving selectivity.

Mechanistic Insights

The reaction proceeds through a two-step pathway:

-

Epoxidation: mCPBA oxidizes the double bond in benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, forming an unstable epoxide intermediate.

-

Rearrangement: Acidic conditions (from mCPBA) facilitate ring-opening of the epoxide, followed by intramolecular cyclization to yield the lactam.

The stereoelectronic effects of the benzyl carboxylate group direct the oxidation to the C2 position, ensuring regioselectivity.

Purification and Characterization

Workup Protocol

Post-reaction workup involves:

-

Quenching: Excess mCPBA is neutralized with saturated aqueous sodium thiosulfate.

-

Extraction: The product is extracted into dichloromethane or ethyl acetate.

-

Washing: Sequential washes with sodium bicarbonate and brine remove acidic byproducts.

-

Drying: Anhydrous sodium sulfate or magnesium sulfate is used for drying.

Column Chromatography

Purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1 v/v). The product typically elutes at Rf = 0.69–0.85 in 20% ethyl acetate/hexane.

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.33–7.26 (m, 5H, Ar-H), 5.11 (s, 2H, CH2Ph), 3.87–3.68 (m, 4H, CH2), 3.38 (dd, J = 12.8, 6.0 Hz, 2H, CH2).

Scalability and Industrial Applications

Gram-Scale Synthesis

A representative large-scale synthesis (33 g starting material) in DCM with 1.5 equiv. mCPBA achieved 90% conversion, yielding 29.5 g of product after chromatography. This demonstrates feasibility for industrial production.

Applications in Drug Discovery

The lactam core of this compound is a versatile scaffold for:

-

Kinase Inhibitors: Modifications at the C3 and C5 positions yield ATP-competitive kinase inhibitors.

-

Neuroprotective Agents: N-substituted derivatives show affinity for NMDA receptors.

Challenges and Alternative Approaches

Limitations of mCPBA-Based Methods

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have demonstrated the synthesis of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates, which showed promising antimicrobial properties. These compounds were synthesized through a 1,3-dipolar cycloaddition reaction and evaluated for their antibacterial activity against multiple pathogenic bacteria and fungi. The results indicated variable antimicrobial effects, suggesting that structural modifications could enhance efficacy .

1.2 Anticancer Research

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives have also been investigated for their anticancer properties. A study focused on a related compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, demonstrated effective inhibition of human colon (HT29) and prostate (DU145) cancer cell lines. The study employed molecular docking to analyze interactions with EGFR tyrosine kinase, revealing potential pathways for therapeutic intervention .

Synthesis and Characterization

The synthesis of this compound typically involves reactions such as epoxidation and cycloaddition. For example, the compound can be synthesized from benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate through a reaction with m-chloroperbenzoic acid in dichloromethane. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Material Science Applications

3.1 Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The unique chemical structure allows for the development of new polymers with specific mechanical and thermal properties. These materials could be beneficial in creating advanced composites for various industrial applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Features

The structural distinctions between Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate and related derivatives are critical to their chemical behavior. Key comparisons include:

Key Observations :

- Bicyclic systems (e.g., hexahydrocyclopenta[c]pyrrole) introduce conformational rigidity and steric constraints, altering reactivity and crystallinity .

Physical and Crystallographic Properties

- Solubility : The benzyl group’s aromaticity likely reduces solubility in polar solvents compared to tert-butyl derivatives. Bicyclic analogs (e.g., CAS 1445950-86-6) may exhibit lower solubility due to increased molecular weight and rigidity.

- Crystallinity : Structural studies of related maleimide derivatives (e.g., 3,4-Diethyl-2,5-dihydro-1H-pyrrole-2,5-dione) reveal that substituents and ring saturation significantly influence crystal packing and hydrogen-bonding networks . Tools like SHELXL and WinGX are widely used for refining such crystal structures .

Biological Activity

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 96658-35-4) is an organic compound characterized by a pyrrole ring and a carboxylate functional group. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of approximately 203.241 g/mol. This compound has gained attention in various fields, particularly in pharmaceuticals and agriculture, due to its notable biological activities.

The compound appears as a colorless to pale yellow liquid with a boiling point of approximately 133–137 °C at reduced pressure and a density of 1.32 g/cm³ at 25 °C. The structural characteristics of this compound contribute to its reactivity and biological activity, making it a subject of interest for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A study focused on N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates demonstrated significant antibacterial activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 15.12 to 15.62 μg/mL for bacterial strains and from 62.5 to 125 μg/mL for fungal strains . The ability to inhibit bacterial growth suggests that this compound could be an effective lead in developing new antimicrobial agents.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that compounds within the pyrrole class can act as protonophores or inhibit key bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . This mechanism may explain the observed antibacterial properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other pyrrole derivatives. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl 3-pyrroline-1-carboxylic acid | Pyrrole derivative | Contains a hydroxymethyl group enhancing solubility |

| 1-Benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole | Hydroxy-substituted pyrrole | Exhibits enhanced biological activity |

| Phenylmethyl N,N-di-propenamide | Amide derivative | Shows different reactivity patterns compared to esters |

This comparison underscores the unique structural characteristics of this compound that may influence its biological activities differently compared to its analogs .

Case Studies

Several case studies have reported on the synthesis and evaluation of benzyl 2-oxo-2,5-dihydro-1H-pyrrole derivatives:

- Antimicrobial Evaluation : A series of synthesized compounds were tested against five types of pathogenic bacteria and three fungal strains. The results indicated that certain derivatives showed high antibacterial activity with MIC values comparable to established antibiotics .

- Structure Activity Relationship (SAR) : Research has focused on optimizing the molecular structure of pyrrole derivatives to enhance their antibacterial properties. Modifications at specific positions on the pyrrole ring have been shown to significantly alter activity against both Gram-positive and Gram-negative pathogens .

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

The compound is commonly synthesized via epoxidation of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate using meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) at 0–20°C. Reaction monitoring via thin-layer chromatography (TLC) and purification via sodium thiosulfate quenching followed by extraction with ethyl acetate are standard. Yields typically range from 83% to quantitative, depending on reaction scale and purity of starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dihydropyrrole backbone and benzyl ester substituents. Mass spectrometry (MS) using electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) verifies the molecular ion peak (C₁₂H₁₃NO₂, theoretical m/z = 203.0946). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (SHELXT for structure solution and SHELXL for refinement) is widely used, with WinGX or OLEX2 as graphical interfaces. Hydrogen bonding and disorder are resolved using iterative refinement cycles and validation tools like PLATON .

Advanced Research Questions

Q. How can discrepancies in hydrogen bonding patterns between crystallographic studies be resolved?

Graph set analysis (as per Etter’s formalism) systematically categorizes hydrogen bond motifs (e.g., R₂²(8) rings). For ambiguous cases, complementary techniques like solid-state NMR or periodic DFT calculations validate intermolecular interactions. Discrepancies may arise from polymorphism or solvent inclusion, necessitating differential scanning calorimetry (DSC) to check for phase transitions .

Q. What refinement strategies address high thermal motion in the crystal structure?

For atoms with high displacement parameters (e.g., the benzyl group), use anisotropic refinement with SHELXL’s ISOR or SIMU constraints to suppress overfitting. Multi-temperature crystallography (e.g., 100 K vs. 298 K) or Hirshfeld atom refinement (HAR) improves electron density models. Twinning, if present, is handled via the TWIN and BASF commands .

Q. How can reaction mechanisms involving this compound be analyzed computationally?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states and intermediates. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.